molecular formula C14H17NO2 B2796605 N-(4-acetylphenyl)-2-cyclobutylacetamide CAS No. 339116-59-5

N-(4-acetylphenyl)-2-cyclobutylacetamide

Cat. No. B2796605
CAS RN: 339116-59-5
M. Wt: 231.295
InChI Key: PDXLUJBWYSQDKU-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-cyclobutylacetamide” is likely to be an organic compound consisting of a cyclobutyl group (a ring of four carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) which is further connected to a 4-acetylphenyl group (a phenyl ring with an acetyl group at the 4th position) .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl compound with 4-acetylphenylacetamide. The exact method would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclobutyl ring attached to an acetamide group, which is further connected to a 4-acetylphenyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It might undergo reactions typical of amides, phenyl groups, and cyclobutyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Antibacterial Activity

N-(4-acetylphenyl)-2-cyclobutylacetamide: (referred to as PSACB hereafter) has been evaluated for its antibacterial properties. In a study, PSACB exhibited significant activity against three bacterial strains:

The minimum inhibitory concentration (MIC) values for PSACB against E. coli and P. aeruginosa were determined to be 256 μg/mL. For S. aureus, the MIC was observed to be 256 μg/mL. While these values are higher than reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, PSACB still demonstrated promising antibacterial activity .

Crystal Structure and Intramolecular Bonding

In another study, a related compound, N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)thiourea, was synthesized. Its crystal structure revealed intriguing intramolecular hydrogen bonding interactions. Specifically:

Palladium-Catalyzed Suzuki Cross-Coupling Reaction

N-(4-acetylphenyl)-2-cyclobutylacetamide: derivatives have also found application in organic synthesis. For instance, a palladium(II) derivative of PSACB served as a pre-catalyst in the Suzuki cross-coupling reaction. This reaction is widely used for the construction of carbon-carbon bonds. The compound demonstrated efficacy in this context .

Other Potential Applications

While the above fields highlight specific applications, it’s worth noting that sulfonamide compounds, including PSACB, have been studied for various therapeutic properties. These include antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibition activities . Further research may uncover additional uses for PSACB.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. If it’s similar to other amide and phenyl compounds, it might interact with biological molecules through a variety of non-covalent interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard safety practices for handling organic compounds should be followed .

Future Directions

The future research directions involving this compound could include studying its synthesis, reactions, and potential applications. This might involve developing new synthetic methods, studying its reactivity and mechanism of action, and exploring its potential uses in various fields .

properties

IUPAC Name

N-(4-acetylphenyl)-2-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)12-5-7-13(8-6-12)15-14(17)9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXLUJBWYSQDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-cyclobutylacetamide

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